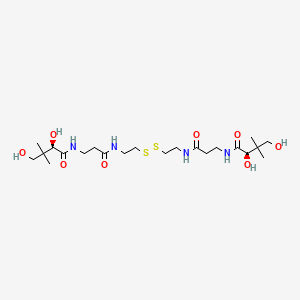
Parsalmide
Übersicht
Beschreibung
PARSALMID ist ein Benzamid-Derivat, das für seine entzündungshemmenden und schmerzstillenden Eigenschaften bekannt ist. Es wurde in Italien unter dem Markennamen Synovial® bis 1985 vermarktet und wurde häufig zur Behandlung von Arthritispatienten eingesetzt . PARSALMID kann auch anxiolytische und beruhigende Eigenschaften besitzen .
Vorbereitungsmethoden
Die Synthese von PARSALMID umfasst mehrere Schritte:
Ausgangsmaterial: Die Reaktion beginnt mit 5-Acetamino-O-acetylsalicylsäure.
Bildung von Säurechlorid: Diese Verbindung wird mit Thionylchlorid behandelt, um das entsprechende Säurechlorid zu bilden.
Kondensation: Das Säurechlorid wird dann mit N-Butylamin kondensiert, gefolgt von Hydrolyse mit Natriumhydroxid, um 5-Acetamino-N-butylsalicylamid zu erhalten.
Propargylierung: Die resultierende Verbindung wird dann mit Propargylbromid in Gegenwart von Natriumisopropylat in siedendem Isopropanol umgesetzt, um 2-Propargyloxy-5-Acetamino-N-butylbenzamid zu bilden.
Endgültige Hydrolyse: Das Endprodukt wird durch Hydrolyse dieses Zwischenprodukts mit heißer 4N Schwefelsäure erhalten.
Analyse Chemischer Reaktionen
PARSALMID durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, aber spezifische Bedingungen und Reagenzien werden nicht häufig berichtet.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung ihrer Amino- und Propargyloxygruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Thionylchlorid, Natriumhydroxid, Propargylbromid und Schwefelsäure. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
PARSALMID wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Es wurde in Studien verwendet, die sich auf seine Synthese und chemischen Eigenschaften beziehen.
Wirkmechanismus
PARSALMID entfaltet seine Wirkung hauptsächlich durch seine entzündungshemmenden und schmerzstillenden Eigenschaften. Es wird angenommen, dass es die Synthese von Prostaglandinen hemmt, die Mediatoren von Entzündungen und Schmerzen sind. Die genauen molekularen Ziele und beteiligten Pfade sind nicht vollständig geklärt, aber es interagiert wahrscheinlich mit Enzymen, die an der Entzündungsreaktion beteiligt sind .
Wirkmechanismus
PARSALMIDE exerts its effects primarily through its anti-inflammatory and analgesic properties. It is believed to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. The exact molecular targets and pathways involved are not fully elucidated, but it likely interacts with enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
PARSALMID ist anderen Benzamid-Derivaten ähnlich, wie zum Beispiel:
Phenylbutazon: Ein weiteres entzündungshemmendes Medikament zur Behandlung von Gelenkschmerzen.
Salicylsäurederivate: Verbindungen wie Aspirin, die ebenfalls entzündungshemmende Eigenschaften besitzen.
Was PARSALMID auszeichnet, ist seine einzigartige Kombination aus entzündungshemmenden, schmerzstillenden und potentiell anxiolytischen Eigenschaften, was es zu einer vielseitigen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht .
Eigenschaften
IUPAC Name |
5-amino-N-butyl-2-prop-2-ynoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-5-8-16-14(17)12-10-11(15)6-7-13(12)18-9-4-2/h2,6-7,10H,3,5,8-9,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYQIJBUNRPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865553 | |
| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30653-83-9 | |
| Record name | Parsalmide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30653-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parsalmide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030653839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Parsalmide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARSALMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH5093J7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















